6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one
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Description
Scientific Research Applications
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Research on thieno[3,2-d]pyrimidine derivatives, closely related to the chemical structure of interest, has shown promising antitumor activities. These compounds were synthesized through various chemical reactions, leading to novel derivatives that exhibited potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study highlighted the potential of these derivatives as candidates for further antitumor evaluation and drug development (Hafez & El-Gazzar, 2017).
Antimicrobial and Enzyme Inhibition Properties
Another study focused on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activity. These compounds were tested against a variety of bacterial and fungal strains, with certain derivatives showing potent antibacterial and antifungal effects. Additionally, enzyme assay studies were conducted to explore the mode of action of these synthesized compounds, revealing their potential as enzyme inhibitors. The research emphasized the utility of these derivatives in developing new antimicrobial agents (Tiwari et al., 2018).
Inhibition of Thymidylate Synthase and Antifolate Properties
Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, which shares structural similarities with the compound of interest, have been identified as potential inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway. These analogues were synthesized and evaluated for their antitumor and antibacterial activities. The research provided insights into the design of nonclassical antifolate inhibitors with potential applications in cancer therapy and bacterial infection control (Gangjee et al., 1996).
Antiproliferative Activity Against Human Cancer Cell Lines
A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives unveiled their antiproliferative effects against a range of human cancer cell lines. This research highlighted the potential of these derivatives as anticancer agents, with some compounds showing significant activity, suggesting their value in the development of new therapeutic options for cancer treatment (Mallesha et al., 2012).
Cytotoxic Activity of Thiopyrimidine Derivatives
Novel thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The study explored different substitutions on the pyrimidine ring, investigating their impact on cytotoxicity. Some derivatives displayed selective activity, offering insights into the structural requirements for anticancer activity and highlighting the potential of thiopyrimidine derivatives in cancer therapy research (Stolarczyk et al., 2018).
Properties
IUPAC Name |
6-methyl-4-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-5-10(13-11(15)12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMTXMQTXMCTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.